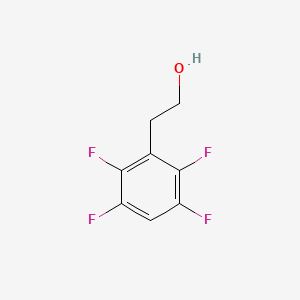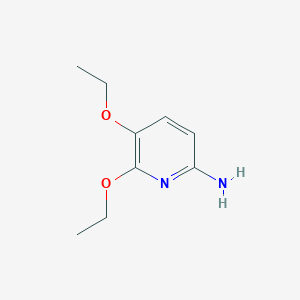
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine
Overview
Description
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a nitro group at position 5, and a methylamino group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine typically involves multiple steps One common method starts with the nitration of 2,4-dichloropyrimidine to introduce the nitro group at position 5The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Safety measures are also critical, given the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2,4-Dichloro-5-amino-6-methylaminopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, while the chlorine atoms and methylamino group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Lacks the methylamino group at position 6.
2,4-Dichloro-6-methylaminopyrimidine: Lacks the nitro group at position 5.
5-Nitro-6-methylaminopyrimidine: Lacks the chlorine atoms at positions 2 and 4.
Uniqueness
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methylamino) groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C5H4Cl2N4O2 |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C5H4Cl2N4O2/c1-8-4-2(11(12)13)3(6)9-5(7)10-4/h1H3,(H,8,9,10) |
InChI Key |
IMNNQSYNWZHITA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
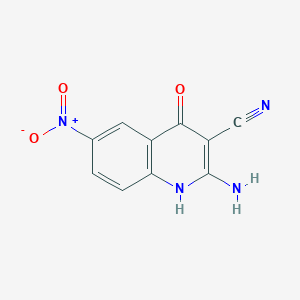
![7-[4-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]heptanoic acid](/img/structure/B8500224.png)
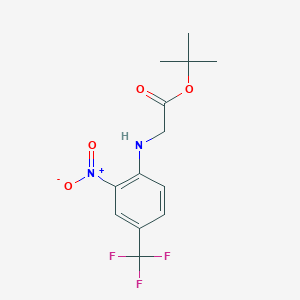
![[(2-Iodo-5-methoxyphenoxy)methyl]oxirane](/img/structure/B8500245.png)


![4-[(6-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]phenol](/img/structure/B8500271.png)
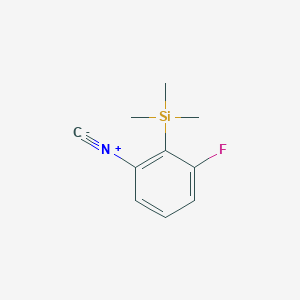
![benzyl N-[(chloromethoxy)carbonyl]glycinate](/img/structure/B8500292.png)
